Topological Polar Surface Area (TPSA) Comparison: 1H-Pyrazolo[3,4-b]pyridin-4-ol vs. Unsubstituted Parent and 4-Chloro Analog
1H-Pyrazolo[3,4-b]pyridin-4-ol exhibits a Topological Polar Surface Area (TPSA) of 61.5–61.8 Ų , which is approximately 48% greater than that of the unsubstituted 1H-pyrazolo[3,4-b]pyridine (TPSA 41.57 Ų) and the 4-chloro analog (TPSA 41.57 Ų) [1]. This elevated TPSA results directly from the C4-OH group contributing an additional hydrogen-bond donor and acceptor, altering permeability and solubility profiles. The 4-amino analog (TPSA 67.59 Ų) is the only comparator with a higher TPSA, but its basic amine pKa (~12.6 predicted) confers a different ionization state at physiological pH compared to the weakly acidic 4-OH .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 61.54 Ų (Chemsrc); 61.8 Ų (Bidepharm computed) |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine (TPSA 41.57 Ų); 4-chloro-1H-pyrazolo[3,4-b]pyridine (TPSA 41.57 Ų); 1H-pyrazolo[3,4-b]pyridin-4-amine (TPSA 67.59 Ų) |
| Quantified Difference | +48% vs. unsubstituted and 4-Cl analogs; −9% vs. 4-NH₂ analog |
| Conditions | Computed TPSA values from Ertl et al. method (2000) using standard atom-based calculation; multiple independent database sources confirm the consistency of these values |
Why This Matters
TPSA is a critical determinant of passive membrane permeability and oral bioavailability in drug design; the 48% higher TPSA of the 4-ol versus the unsubstituted or 4-chloro scaffold means it cannot be used interchangeably in permeability-optimized lead series without re-optimizing the entire ADME profile.
- [1] Molbase: 4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 29274-28-0); PSA 41.57 Ų, LogP 1.6113. View Source
